molecular formula C18H17N3O4 B2685670 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421441-85-1

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2685670
CAS No.: 1421441-85-1
M. Wt: 339.351
InChI Key: XRTHFPIBGORPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a substituted imidazole moiety via an ethyl carboxamide bridge. The imidazole ring is further substituted with a furan-2-yl group at the 4-position and a methyl group at the 1-position.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-21-10-13(14-3-2-8-23-14)20-17(21)6-7-19-18(22)12-4-5-15-16(9-12)25-11-24-15/h2-5,8-10H,6-7,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTHFPIBGORPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed exploration of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H18N4O3C_{20}H_{18}N_{4}O_{3} and a molecular weight of 362.4 g/mol. The structure features an imidazole ring, which is known to be significant in various pharmacological activities.

PropertyValue
Molecular FormulaC20H18N4O3
Molecular Weight362.4 g/mol
CAS Number1421499-84-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing imidazole and benzo[d][1,3]dioxole moieties. Specifically, imidazole derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer effects against various cell lines.

  • Cell Line Studies : Research indicates that derivatives similar to this compound demonstrate significant cytotoxicity against multiple cancer cell lines. For instance:
    • Compounds with imidazole rings have shown IC50 values as low as 0.15 µM against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, indicating potent anticancer activity .
    • The compound's structural analogs were tested for their ability to inhibit tubulin polymerization, an essential process for cancer cell division .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For example, studies have shown that similar compounds can lead to an increase in cells arrested in the G2/M phase of the cell cycle upon treatment with micromolar concentrations .

Other Biological Activities

Beyond anticancer properties, compounds featuring imidazole structures also exhibit antibacterial and antiviral activities. These properties are attributed to their ability to interact with various biological targets within pathogens.

Study 1: Anticancer Evaluation

In a study focused on the synthesis and evaluation of novel benzo[d][1,3]dioxole derivatives, it was found that certain compounds exhibited broad-spectrum anticancer activity with IC50 values below 10 µM across multiple cancer cell lines while showing lower toxicity towards normal cells . This suggests that modifications to the benzo[d][1,3]dioxole framework can enhance biological activity.

Study 2: Inhibition of CK1 Kinases

Another significant study identified imidazole derivatives as potent inhibitors of casein kinase 1 delta (CK1δ). The compound's structural features contributed to its selectivity and potency, with IC50 values reported in the low nanomolar range . This highlights the potential for developing targeted therapies based on such compounds.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Compounds containing imidazole rings, such as N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, have been studied for their anticancer activities. Research indicates that imidazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including A549 and MDA-MB-231 . The mechanism often involves interference with tubulin polymerization and modulation of cell cycle progression.
  • Antiviral Activity :
    • Recent studies have highlighted the potential of imidazole derivatives as antiviral agents. For instance, compounds similar to this compound have shown efficacy against viral infections such as SARS-CoV-2. This is attributed to their ability to disrupt viral replication processes .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory properties, which are common among imidazole derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that include coupling reactions between furan derivatives and imidazole moieties. The resulting compound exhibits unique structural features that enhance its biological activity.

Mechanism of Action :
The proposed mechanism involves:

  • Binding to Biological Targets : The imidazole ring can interact with various biological targets, modulating their activity.
  • Induction of Apoptosis : By affecting the mitochondrial pathways and caspase activation, these compounds can lead to programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have documented the efficacy of imidazole derivatives similar to this compound:

  • Study on Anticancer Activity :
    • A study reported that specific imidazole derivatives exhibited IC50 values ranging from 0.29 to 1.48 μM against various cancer cell lines, indicating strong anticancer potential .
  • Research on Antiviral Properties :
    • Another investigation demonstrated that certain imidazole derivatives could effectively inhibit the replication of SARS-CoV-2 in vitro, suggesting a promising avenue for therapeutic development against viral infections .

Comparison with Similar Compounds

N-{4-[Benzo[d][1,3]dioxol-5-yl(trimethylsilyl)methyl]-1-methyl-1H-imidazol-2-yl}-4-methylbenzenesulfonamide (10a)

  • Structure : Features a sulfonamide group and a trimethylsilyl (TMS)-substituted benzo[d][1,3]dioxole linked to an imidazole ring.
  • Synthesis : Synthesized via Pd-catalyzed alkyne carboamination (80% purity, 55 mg yield) .
  • Physical Properties : Melting point 90–93°C; characterized by $ ^1H $ NMR and $ ^13C $ NMR.
  • Key Differences : The TMS group enhances steric bulk compared to the ethyl carboxamide bridge in the target compound, likely reducing solubility in polar solvents.

N-[4-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-methyl-1H-imidazol-2-yl]-4-methylbenzenesulfonamide (S5)

  • Structure : Similar to 10a but lacks the TMS group, replacing it with a benzyl linkage.
  • Synthesis : Pd-catalyzed reaction (95% yield) with RuPhos ligand .
  • Physical Properties : Off-white solid; NMR-confirmed structure.
  • Key Differences : The benzyl group may improve π-π stacking interactions compared to the furan-substituted imidazole in the target compound.

Benzimidazole Carboxamide Derivatives

N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxamide (PZ1)

  • Structure : Combines a benzimidazole core with a piperazinyl-ethyl carboxamide group.
  • Synthesis : Prepared via HATU-mediated coupling (52% yield) .
  • Physical Properties : Yellow solid with a high melting point (249–252°C).

N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)

  • Structure : Benzo[d][1,3]dioxole carboxamide linked to a dimethoxyphenyl group.
  • Synthesis : Column chromatography purification (75% yield); m.p. 175–177°C .
  • Key Differences : The absence of an imidazole ring reduces hydrogen-bonding capacity compared to the target compound.

Furan-Containing Analogs

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

  • Structure : Contains a benzo[d][1,3]dioxole, imidazole, and hydrazinecarboxamide groups.
  • Synthesis : X-ray crystallography confirmed the (E)-configuration of the imine group .
  • Key Differences : The hydrazinecarboxamide and chlorophenyl groups introduce distinct electronic effects compared to the ethyl-furan-imidazole chain in the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Reference
N-{4-[Benzo[d][1,3]dioxol-5-yl(trimethylsilyl)methyl]-1-methyl-1H-imidazol-2-yl}-4-Me-benzenesulfonamide Imidazole + Benzo[d][1,3]dioxole TMS, sulfonamide 90–93 80
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole Dimethoxyphenyl carboxamide 175–177 75
N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(2-hydroxyphenyl)-1H-benzimidazole-5-carboxamide Benzimidazole Piperazinyl-ethyl, hydroxyphenyl 249–252 52
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Imidazole + Benzo[d][1,3]dioxole Hydrazinecarboxamide, chlorophenyl N/A N/A

Key Observations and Implications

Solubility : The ethyl carboxamide bridge in the target compound may improve aqueous solubility relative to TMS- or benzyl-substituted analogs .

Biological Activity : Piperazinyl-ethyl groups in PZ1 demonstrate the importance of basic side chains for receptor affinity, suggesting that the furan-imidazole moiety in the target compound might prioritize steric complementarity over charge interactions .

Synthetic Complexity : Pd-catalyzed methods (e.g., carboamination) are effective for imidazole-benzo[d][1,3]dioxole hybrids, but the furan group may require orthogonal protection strategies .

Q & A

Q. What statistical methods are recommended for analyzing dose-response data?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Outlier Detection : Grubbs’ test to exclude anomalous replicates in triplicate assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.